molecular formula C24H24N4O3S B15036947 5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide

5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide

Cat. No.: B15036947
M. Wt: 448.5 g/mol
InChI Key: OBCBVWVWOVZSQF-UHFFFAOYSA-N
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Description

5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phthalazine core, a methoxyphenyl group, and a trimethylbenzenesulfonamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with phthalic anhydride to form 4-(4-methoxyphenyl)phthalazin-1-one. This intermediate is then reacted with N,N,2-trimethylbenzenesulfonamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may act as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), thereby affecting angiogenesis and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phthalazine core and sulfonamide moiety are particularly significant in its interaction with biological targets, setting it apart from other similar compounds .

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

5-[4-(4-methoxyanilino)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide

InChI

InChI=1S/C24H24N4O3S/c1-16-9-10-17(15-22(16)32(29,30)28(2)3)23-20-7-5-6-8-21(20)24(27-26-23)25-18-11-13-19(31-4)14-12-18/h5-15H,1-4H3,(H,25,27)

InChI Key

OBCBVWVWOVZSQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC)S(=O)(=O)N(C)C

Origin of Product

United States

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